REACTION_SMILES
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[C:37](=[O:38])([OH:39])[O-:40].[CH2:23]([N+:24]([CH2:25][CH3:26])([CH2:27][CH3:28])[CH2:29][CH3:30])[c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[CH3:45][OH:46].[Cl:42][CH2:43][Cl:44].[I:15]([Cl:16])(=[O:17])=[O:18].[I:19]([Cl:20])(=[O:21])=[O:22].[NH2:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[O:7][C:6]([CH3:12])([CH3:13])[CH2:5][C:4]2=[O:14].[Na+:41]>>[NH2:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][c:11]1[I:15])[O:7][C:6]([CH3:12])([CH3:13])[CH2:5][C:4]2=[O:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
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O=I(=O)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=I(=O)Cl
|
Name
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O=I(=O)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=I(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)CC(=O)c2c(N)cccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CC(=O)c2c(ccc(I)c2N)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |